

Aneratrigine: A Technical Guide for Researchers and Drug Development Professionals

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Aneratrigine is an investigational small molecule emerging as a potent and selective blocker of the voltage-gated sodium channel Nav1.7. This channel is a well-validated target for the treatment of pain, and Aneratrigine's development is focused on providing a novel non-opioid analgesic for neuropathic pain. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Aneratrigine is a complex synthetic molecule with the systematic IUPAC name 5-chloro-2-fluoro-4-((4-fluoro-2-(methyl(2-(methylamino)ethyl)amino)phenyl)amino)-N-(thiazol-4-yl)benzenesulfonamide[1]. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	5-chloro-2-fluoro-4-((4-fluoro-2- (methyl(2- (methylamino)ethyl)amino)phe nyl)amino)-N-(thiazol-4- yl)benzenesulfonamide	[1]
Molecular Formula	C19H20ClF2N5O2S2	[2]
Molecular Weight	487.97 g/mol	[2]
SMILES	CNCCN(C)c1cc(ccc1Nc2cc(c(cc2Cl)S(=O)(=O)Nc3cscn3)F)F	[1]
CAS Number	2097163-74-9	[2]
Appearance	Solid	[2]
Solubility	Poor aqueous solubility in acidic gastric conditions (0.06 mg/mL at pH 1.2)[3]. Soluble in DMSO (10 mM)[2].	[2][3]

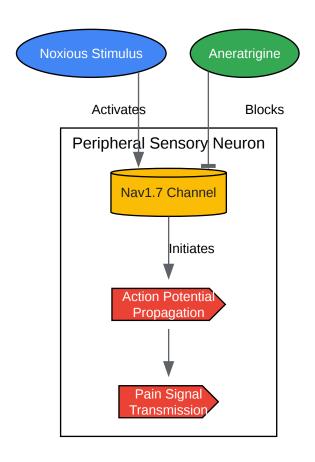
Mechanism of Action and Pharmacology

Aneratrigine is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7[3]. The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. Genetic studies in humans have validated Nav1.7 as a key mediator of pain perception.

The primary mechanism of action of **Aneratrigine** involves the blockade of the alpha subunit of the Nav1.7 channel[2][4][5]. By inhibiting the influx of sodium ions through this channel, **Aneratrigine** reduces the excitability of nociceptive neurons, thereby dampening the propagation of pain signals.

Signaling Pathway Diagram





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Caption: Mechanism of action of **Aneratrigine** in blocking pain signal transmission.

In Vitro Potency

Aneratrigine has demonstrated high potency against the Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC_{50}) of 19 nM[3]. A comprehensive selectivity profile against other sodium channel subtypes is crucial for a complete understanding of its therapeutic window and potential off-target effects, though detailed public data is currently limited.

Pharmacokinetics and Formulation Development Preclinical and Clinical Status

Aneratrigine has progressed through early-stage clinical development. It has successfully completed Phase 1 trials in Australia and has received approval for Phase 2a studies in South Korea[3].



Formulation Challenges and Solutions

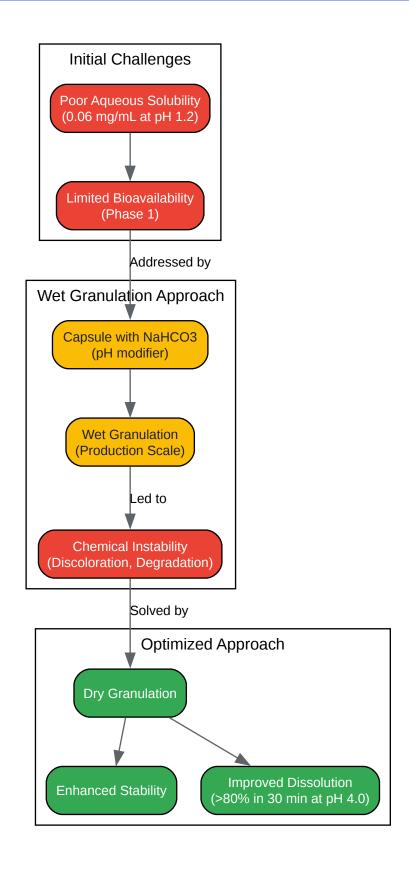
A significant challenge in the development of an oral formulation for **Aneratrigine** was its poor aqueous solubility, particularly in the acidic environment of the stomach (0.06 mg/mL at pH 1.2), which led to limited bioavailability in initial Phase 1 studies[3]. To overcome this, a capsule formulation containing sodium bicarbonate was developed to modulate the local pH and enhance dissolution[3].

However, the use of wet granulation during manufacturing at a production scale resulted in chemical instability, including discoloration and the formation of degradation products[3]. This was attributed to the decomposition of sodium bicarbonate under the stress of heat and moisture[3].

A subsequent shift to a dry granulation manufacturing process proved successful in mitigating these stability issues. This optimized formulation demonstrated enhanced chemical stability and achieved over 80% dissolution within 30 minutes at pH 4.0[3].

Experimental Workflow for Formulation Development





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Caption: Workflow of Aneratrigine's oral formulation development.



Experimental Protocols

While specific, detailed protocols for the characterization of **Aneratrigine** are proprietary, the following outlines a general methodology for assessing the inhibitory activity of a compound against Nav1.7 using patch-clamp electrophysiology, a standard industry technique.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

Objective: To determine the concentration-dependent inhibition of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).

Materials:

- HEK293 cells stably expressing human Nav1.7.
- External solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
- Test compound (Aneratrigine) stock solution in DMSO.
- Patch-clamp rig with amplifier, digitizer, and data acquisition software.
- Borosilicate glass pipettes.

Procedure:

- Cell Culture: Culture HEK293-hNav1.7 cells under standard conditions.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 M Ω when filled with the internal solution.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a single cell.



- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure the channels are in a resting state.
- Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.7 currents.
- Record baseline currents in the absence of the test compound.
- Compound Application:
 - Prepare a series of dilutions of the test compound in the external solution.
 - Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
 - Record the Nav1.7 currents at each concentration using the same voltage protocol.
- Data Analysis:
 - Measure the peak inward current at each compound concentration.
 - Normalize the current at each concentration to the baseline current.
 - Plot the normalized current as a function of the compound concentration.
 - Fit the concentration-response data to a Hill equation to determine the IC50 value.

Summary and Future Directions

Aneratrigine is a promising Nav1.7 inhibitor with demonstrated potency and a development path that has successfully navigated initial formulation challenges. Its progression into Phase 2a clinical trials marks a significant step towards its potential as a novel non-opioid analgesic. For the scientific and drug development community, further disclosure of a comprehensive selectivity panel against other sodium channel subtypes and detailed pharmacokinetic data from preclinical and clinical studies will be critical for a complete assessment of its therapeutic potential and safety profile.



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